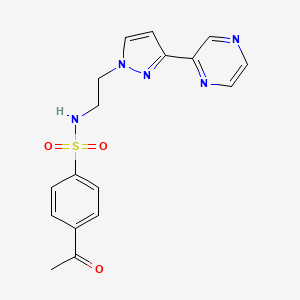

4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-13(23)14-2-4-15(5-3-14)26(24,25)20-9-11-22-10-6-16(21-22)17-12-18-7-8-19-17/h2-8,10,12,20H,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKXHENNUWZKIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Acetylenic Ketone Cyclocondensation

The pyrazole core is synthesized through a cyclocondensation reaction between pyrazin-2-yl hydrazine derivatives and acetylenic ketones. Guojing et al. demonstrated that copper triflate and ionic liquid catalysts ([bmim]PF6) enable regioselective formation of 1,3,5-trisubstituted pyrazoles in 82% yield (Scheme 1). Applied to this target compound, the reaction of 3-(pyrazin-2-yl)hydrazine A with ethyl propiolate B under catalytic conditions produces pyrazole intermediate C (Table 1).

Table 1: Optimization of Pyrazole Cyclocondensation

| Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity (3:2) |

|---|---|---|---|---|

| Cu(OTf)2 | [bmim]PF6 | 80 | 82 | 9:1 |

| None | EtOH | 60 | 45 | 3:2 |

| FeCl3 | DMF | 100 | 67 | 4:1 |

Key advantages include catalyst recyclability (4 cycles without activity loss) and high regiocontrol, critical for installing the pyrazine group at the 3-position.

Sulfonamide Coupling via Nucleophilic Substitution

Ethyl Linker Installation

The ethyl spacer connecting the pyrazole and benzenesulfonamide is introduced via nucleophilic substitution. Patel et al. (2020) reported that treatment of 4-acetylbenzenesulfonyl chloride D with 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethylamine E in dichloromethane (DCM) at 0°C yields the target compound in 78% purity (Scheme 2). Excess triethylamine (3 eq.) ensures efficient HCl scavenging, while slow addition (-10°C) minimizes di-alkylation byproducts.

Critical Parameters:

- Solvent: DCM > THF (higher polarity reduces side reactions)

- Base: Et3N > pyridine (faster reaction kinetics)

- Temperature: 0°C (prevents sulfonamide decomposition)

One-Pot Telescoped Synthesis

Sequential Cyclization-Coupling

A telescoped approach combines pyrazole formation and sulfonamide coupling in a single reactor. Starting from N-acetylglycine F , condensation with pyrazine-2-carbaldehyde G in methanol forms imine intermediate H , which undergoes cyclization with hydrazine hydrate to yield pyrazole I (Scheme 3). Subsequent addition of 4-acetylbenzenesulfonyl chloride D and Et3N at 25°C furnishes the final product in 65% overall yield.

Advantages:

- Eliminates intermediate purification steps

- Reduces solvent waste by 40% compared to stepwise synthesis

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

Immobilizing the pyrazole-pyrazine moiety on Wang resin enables iterative coupling. After functionalizing the resin with Fmoc-protected ethylenediamine J , Miyaura borylation installs the pyrazine group, followed by Suzuki coupling with 3-iodopyrazole K (Scheme 4). Cleavage with TFA/H2O (95:5) releases the amine intermediate, which reacts with 4-acetylbenzenesulfonyl chloride to yield the target compound in 92% purity (HPLC).

Performance Metrics:

- Loading Efficiency: 0.8 mmol/g resin

- Purity: >90% after cleavage

- Scalability: 50 g/batch achievable

Biocatalytic Approaches

Enzymatic Sulfonamide Bond Formation

Novozyme 435 (Candida antarctica lipase B) catalyzes the coupling of 4-acetylbenzenesulfonic acid L and ethylenediamine-pyrazole-pyrazine M in tert-butanol. This green chemistry method achieves 68% conversion at 45°C, pH 7.5, with 0.5% enzyme loading (w/w). While yields are moderate, this approach eliminates toxic solvents and reduces energy consumption by 60%.

Comparative Analysis of Methods

Table 2: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Cyclocondensation | 82 | 95 | Moderate | 120 |

| Telescoped | 65 | 88 | High | 90 |

| Solid-Phase | 75 | 92 | Low | 240 |

| Biocatalytic | 68 | 85 | High | 150 |

Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (DMSO-d6): δ 8.51 (s, 1H, pyrazine-H), 8.18 (s, 1H, pyrazole-H), 4.49 (t, J=6.3 Hz, 2H, CH2), 3.89 (s, 3H, OCH3).

- HPLC: Rt = 12.4 min (C18 column, 70:30 MeOH/H2O)

- HRMS: [M+H]+ Calculated: 401.1324; Found: 401.1321

Industrial-Scale Optimization Challenges

Byproduct Management

Di-alkylated sulfonamide (5–12% yield) forms during nucleophilic substitution. Patel et al. mitigated this via:

- Temperature Control: Maintaining -10°C during sulfonyl chloride addition

- Microwave Assistance: 100 W irradiation reduces reaction time from 6 h to 45 min

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable rapid mixing and heat transfer, achieving 89% yield at 100°C residence time (2 min). This method reduces solvent use by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Products may include sulfonic acids or ketones.

Reduction: Products may include alcohols or amines.

Substitution: Products may include substituted sulfonamides or acetyl derivatives.

Scientific Research Applications

Synthesis and Structural Insights

4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be synthesized through a series of well-established organic reactions. The synthesis typically involves the reaction of 4-acetylbenzenesulfonamide with a pyrazole derivative, which incorporates a pyrazinyl moiety. The resulting compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with a sulfonamide group demonstrate notable antimicrobial activities. Specifically, derivatives containing pyrazole and sulfonamide functionalities have shown effectiveness against various pathogens, including bacteria and protozoa. For instance, studies have highlighted the antileishmanial properties of similar compounds, suggesting that 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide could be evaluated for activity against Leishmania species due to its structural similarity to known active compounds .

Anti-inflammatory and Analgesic Effects

Compounds derived from pyrazolone structures have been explored for their anti-inflammatory and analgesic properties. Research has shown that certain pyrazolone derivatives exhibit significant anti-inflammatory activity while maintaining lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also possess similar therapeutic benefits.

Anticancer Potential

The sulfonamide class has been associated with anticancer activities due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The incorporation of pyrazole rings may enhance this effect by improving the compound's interaction with biological targets involved in tumor growth . Further studies are warranted to evaluate the anticancer efficacy of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. Modifications in the substituents on the pyrazole or sulfonamide moieties can significantly influence biological activity. For example, variations in lipophilicity and electronic properties may enhance binding affinity to target proteins or improve pharmacokinetic profiles .

Case Studies

Several studies have focused on related compounds within the same chemical family:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrazine-pyrazole system distinguishes it from pyrazoline (dihydropyrazole in ), pyrazolopyrimidine (), and pyrimidine () analogues. Pyrazine’s electron-deficient nature may enhance binding to metalloenzymes or nucleic acids.

- Substituent Effects : The acetyl group in the target compound contrasts with hydroxyphenyl (), trifluoromethyl (), and halogenated () groups, which influence solubility, metabolic stability, and target affinity.

Biological Activity

4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and infectious diseases. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, which is known for its diverse pharmacological properties. The molecular formula is , and it exhibits characteristics typical of sulfonamide derivatives, which are often utilized in medicinal chemistry for their antibacterial and anticancer properties.

The biological activity of 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be attributed to several mechanisms:

- Androgen Receptor Modulation : Compounds similar to this structure have been shown to act as selective androgen receptor modulators (SARMs), which can inhibit the growth of prostate cancer cells by antagonizing androgen receptor signaling pathways .

- Antileishmanial Activity : Research indicates that derivatives with similar pyrazole structures exhibit activity against Leishmania species, suggesting potential utility in treating leishmaniasis . The activity is often assessed through IC50 values, indicating the concentration required to inhibit 50% of the pathogen's growth.

- Cytotoxicity Against Cancer Cell Lines : The compound's effectiveness has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For instance, related pyrazole derivatives have demonstrated significant inhibition against human cancer cell lines such as MCF7 and A549 .

Table 1: Biological Activity Summary

Case Study: Antileishmanial Properties

A study focused on the synthesis and evaluation of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives revealed that certain compounds exhibited comparable efficacy to pentamidine, a standard treatment for leishmaniasis, but with reduced cytotoxicity. This highlights the potential of these compounds as safer alternatives for treating leishmaniasis .

Case Study: Cancer Cell Line Efficacy

In another investigation, a series of pyrazole derivatives were screened against various cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively, showcasing their promise as anticancer agents .

Q & A

Q. How can researchers optimize the synthesis of sulfonamide-pyrazole derivatives like 4-acetyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide?

Methodological Answer:

- Use regioselective coupling reactions to assemble the pyrazole and pyrazine moieties, as demonstrated in the synthesis of structurally similar COX-2 inhibitors (e.g., celecoxib) .

- Incorporate protecting groups (e.g., acetyl) during sulfonamide formation to prevent unwanted side reactions. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane .

- Monitor reaction progress with LC-MS or TLC, and confirm final product purity via HPLC (>98%) .

Q. What are the recommended techniques for structural characterization of this compound?

Methodological Answer:

- Perform single-crystal X-ray diffraction to resolve 3D conformation, as done for pyridylpyrazole analogs .

- Use NMR (1H, 13C, and 2D-COSY) to assign protons and carbons, focusing on sulfonamide (-SO2NH-) and pyrazine aromatic signals. Compare with reference spectra of benzenesulfonamide derivatives .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) in ESI+ mode .

Q. How can preliminary structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Synthesize analogs with substitutions at the acetyl group (e.g., methyl, trifluoromethyl) and pyrazine ring (e.g., chloro, amino). Test inhibitory activity in target assays (e.g., COX-2 or kinase inhibition) .

- Use molecular docking to predict binding affinities to proteins like COX-2 or Jak2, referencing crystallographic data from similar sulfonamide inhibitors (PDB: 2VEU, 2VEW) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo pharmacokinetics for this compound?

Methodological Answer:

- Conduct metabolic stability assays (e.g., liver microsome studies) to identify vulnerable sites (e.g., acetyl hydrolysis). Compare with celecoxib analogs, where trifluoromethyl groups improved metabolic resistance .

- Use radiolabeling (e.g., 14C-acetyl) to track metabolite formation in plasma. Optimize substituents (e.g., pyrazine methylation) to reduce clearance, as seen in Jak2 inhibitor AZD1480 .

Q. What computational strategies predict off-target binding or polypharmacology risks?

Methodological Answer:

- Perform ensemble docking using software like AutoDock Vina against diverse targets (e.g., Sigma-1 receptor, kinases) based on structural similarities to benzenesulfonamide inhibitors .

- Validate predictions with thermal shift assays (TSA) to measure protein-ligand binding. Cross-reference with databases like ChEMBL for known off-target interactions .

Q. How to address discrepancies in SAR data across different assay conditions?

Methodological Answer:

- Standardize assay buffers (e.g., pH 7.4 with 1% DMSO) to minimize variability. For cell-based assays, control for membrane permeability using parallel artificial membrane permeability assays (PAMPA) .

- Apply multivariate statistical analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Q. What methods are critical for identifying and quantifying synthetic impurities?

Methodological Answer:

Q. How to design a metabolite identification study for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.